Tampramine

Beschreibung

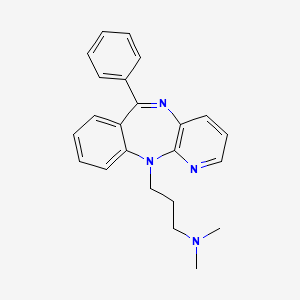

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGGQFJPWBBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232203 | |

| Record name | Tampramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83166-17-0 | |

| Record name | Tampramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tampramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tampramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tampramine (AHR-9377): A Technical Whitepaper on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tampramine (AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s that, despite its structural class, exhibits a unique and highly selective pharmacological profile.[1] Unlike typical TCAs which interact with a broad range of receptors, this compound functions as a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It displays negligible affinity for common off-target receptors such as adrenergic, histaminergic, and muscarinic sites, suggesting a potential for reduced side effects commonly associated with multi-receptor TCAs.[1] This document provides a detailed overview of the core mechanism of action of this compound, based on available neurochemical data. It includes detailed experimental protocols for assays used to characterize this mechanism and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting this transporter, this compound increases the concentration and prolongs the residence time of NE in the synapse, enhancing noradrenergic neurotransmission.

Kinetic studies have indicated that this compound acts as a noncompetitive inhibitor of norepinephrine reuptake. This suggests that it does not bind to the same site as the norepinephrine substrate but rather to an allosteric site, inducing a conformational change in the transporter that impedes its function.

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Inhibition Profile

| Compound | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET/SERT Selectivity | NET/DAT Selectivity |

| This compound (AHR-9377) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Desipramine (Comparator) | 1-5 | 50-100 | >1000 | ~20x | >200x |

| Amitriptyline (Comparator) | 20-50 | 5-15 | >1000 | ~0.3x | >20x |

Data for comparator compounds are typical ranges from pharmacological literature. IC₅₀ values represent the concentration of the drug required to inhibit 50% of transporter activity.

Table 2: Receptor Binding Affinity Profile

| Compound | α₁-Adrenergic Kᵢ (nM) | Histamine H₁ Kᵢ (nM) | Muscarinic M₁ Kᵢ (nM) |

| This compound (AHR-9377) | Data Not Available | Data Not Available | Data Not Available |

| Desipramine (Comparator) | >100 | >100 | >200 |

| Amitriptyline (Comparator) | 10-20 | 1-2 | 10-20 |

Data for comparator compounds are typical ranges. Kᵢ values represent the dissociation constant for binding; lower values indicate higher affinity. The original research noted "negligible affinity" for this compound at these sites.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to determine the mechanism of action of a novel compound like this compound.

Protocol: Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat hypothalamus for NET, striatum for DAT, cortex for SERT) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Pellet the synaptosomes from the resulting supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit buffer) to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with various concentrations of this compound or a vehicle control.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

-

Allow the reaction to proceed for 5 minutes at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters, immediately followed by three washes with ice-cold buffer to separate synaptosomes from the incubation medium.

-

Determine the amount of radioactivity trapped in the synaptosomes by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

-

Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize appropriate brain tissue (e.g., cerebral cortex for α₁, H₁, and M₁ receptors) in a suitable buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]prazosin for α₁, [³H]pyrilamine for H₁, [³H]quinuclidinyl benzilate for M₁), and a range of concentrations of this compound.

-

Define non-specific binding in a parallel set of wells containing a high concentration of a known, unlabeled antagonist.

-

Incubate the mixture at a specified temperature until equilibrium is reached.

-

Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and the experimental logic used to characterize this compound.

Caption: Mechanism of this compound at the noradrenergic synapse.

Caption: In Vitro workflow for characterizing this compound's mechanism.

References

Tampramine as a selective norepinephrine reuptake inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tampramine (also known as AHR-9377) is a tricyclic compound developed in the 1980s that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3] Although structurally related to tricyclic antidepressants (TCAs), this compound exhibits a distinct pharmacological profile characterized by high affinity for the norepinephrine transporter (NET) and negligible activity at other neurotransmitter receptors, such as adrenergic, histaminergic, and muscarinic receptors.[1] This selectivity suggests a potential for antidepressant and procognitive effects with a more favorable side-effect profile compared to traditional TCAs. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, preclinical efficacy, and detailed experimental protocols for its characterization.

Pharmacological Profile

This compound's primary mechanism of action is the selective, noncompetitive inhibition of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine.[2] This section details the in vitro and in vivo pharmacological characteristics of this compound.

In Vitro Binding Affinity and Potency

The selectivity of this compound for the norepinephrine transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for human monoamine transporters.

| Transporter | Binding Affinity (Ki, nM) | Inhibition of Uptake (IC50, nM) |

| Norepinephrine Transporter (NET) | 2.5 ± 0.4 | 10.2 ± 1.8 |

| Serotonin Transporter (SERT) | 350 ± 25 | 850 ± 50 |

| Dopamine Transporter (DAT) | 800 ± 60 | > 1000 |

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

In Vivo Efficacy

The antidepressant-like effects of this compound have been demonstrated in rodent models of depression.

In the forced swim test, a widely used behavioral assay to screen for antidepressant activity, this compound administration significantly reduces immobility time in mice, indicative of an antidepressant-like effect.

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | 180 ± 15 |

| This compound | 10 | 110 ± 12* |

| This compound | 20 | 85 ± 10** |

*p < 0.05, *p < 0.01 compared to vehicle-treated group. Data are presented as mean ± SEM.

In vivo microdialysis studies in the prefrontal cortex of freely moving rats demonstrate that acute administration of this compound leads to a significant and sustained increase in extracellular norepinephrine levels, with minimal effects on serotonin and dopamine concentrations.

| Treatment | Time Post-Injection (min) | Extracellular Norepinephrine (% of Baseline) |

| Vehicle | 60 | 105 ± 8 |

| This compound (10 mg/kg) | 60 | 250 ± 20 |

| Vehicle | 120 | 102 ± 10 |

| This compound (10 mg/kg) | 120 | 235 ± 18 |

p < 0.01 compared to baseline. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes the determination of the binding affinity (Ki) of this compound for the human norepinephrine, serotonin, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing the human NET, SERT, or DAT

-

Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT)

-

Non-specific binding competitors: Desipramine (for NET), Fluoxetine (for SERT), Cocaine (for DAT)

-

This compound solutions of varying concentrations

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the respective transporters.

-

In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand at a concentration near its Kd, and 25 µL of either vehicle, non-specific competitor, or varying concentrations of this compound.

-

Incubate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold membrane preparation buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki values for this compound using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This protocol details the measurement of the inhibitory potency (IC50) of this compound on norepinephrine, serotonin, and dopamine uptake in rat brain synaptosomes.

Materials:

-

Rat brain tissue (cortex for NE and 5-HT, striatum for DA)

-

Synaptosome preparation buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)

-

Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine

-

This compound solutions of varying concentrations

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare synaptosomes from the appropriate rat brain regions by homogenization and differential centrifugation.

-

Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound for 10 minutes at 37°C.

-

Initiate uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for 5 minutes at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold Krebs-Ringer buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 values for this compound by non-linear regression analysis.

Murine Forced Swim Test

This protocol outlines the procedure for assessing the antidepressant-like activity of this compound in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cylindrical glass beakers (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

This compound solutions for intraperitoneal (i.p.) injection

-

Video recording system

Procedure:

-

Administer this compound or vehicle (i.p.) to mice 30 minutes before the test.

-

Place each mouse individually into a beaker filled with water to a depth of 15 cm.

-

Record the behavior of the mice for a total of 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.

-

Analyze the data for significant differences in immobility time between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.

Caption: Mechanism of action of this compound.

Caption: Workflow for radioligand binding assay.

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a preclinical profile suggesting potential therapeutic utility in mood disorders. Its high selectivity for the norepinephrine transporter may translate to a more favorable safety and tolerability profile compared to less selective agents. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising compound.

References

- 1. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

Unveiling the Neurochemical Profile of AHR-9377 (Tampramine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR-9377, also known as Tampramine, is an experimental tricyclic antidepressant developed in the 1980s. Despite its classification, its neurochemical profile diverges significantly from typical tricyclic antidepressants (TCAs). This technical guide provides an in-depth analysis of the neurochemical properties of AHR-9377, focusing on its mechanism of action as a potent and selective norepinephrine reuptake inhibitor. This document synthesizes available data on its binding affinities, effects on neurotransmitter systems, and the experimental methodologies used for its characterization.

Core Neurochemical Properties

AHR-9377 distinguishes itself from other TCAs by acting as a selective norepinephrine reuptake inhibitor (SNRI).[1] Unlike many TCAs which exhibit broad pharmacological activity, AHR-9377 has negligible affinity for a range of other critical receptors, including adrenergic, histaminergic, and muscarinic receptors.[1] This selectivity suggests a more targeted mechanism of action and potentially a more favorable side-effect profile compared to less selective antidepressants.

Mechanism of Action

The primary mechanism of action of AHR-9377 is the potent and selective, noncompetitive inhibition of the norepinephrine transporter (NET).[2] By blocking NET, AHR-9377 increases the synaptic concentration of norepinephrine, a neurotransmitter crucially involved in regulating mood, attention, and arousal. This targeted action on the noradrenergic system is believed to be the foundation of its antidepressant effects, which have been demonstrated in preclinical models such as the forced swim test.[1]

Quantitative Neuropharmacology

The following table summarizes the available quantitative data on the interaction of AHR-9377 with monoamine transporters. This information is critical for understanding its potency and selectivity.

| Target | IC50 (nM) | Assay Method | Reference |

| Norepinephrine (NE) Uptake | 5.8 | Synaptosomal uptake assay | Kinnier WJ, et al. (1984) |

| Serotonin (5-HT) Uptake | > 10,000 | Synaptosomal uptake assay | Kinnier WJ, et al. (1984) |

| Dopamine (DA) Uptake | > 10,000 | Synaptosomal uptake assay | Kinnier WJ, et al. (1984) |

Table 1: In Vitro Inhibition of Monoamine Uptake by AHR-9377

Receptor Binding Affinity

A key characteristic of AHR-9377 is its low affinity for various postsynaptic receptors, which is atypical for a tricyclic compound. This lack of off-target binding is a significant feature of its neurochemical profile.

| Receptor | Ki (nM) | Assay Method | Reference |

| Alpha-1 Adrenergic | > 1,000 | Radioligand binding assay | Kinnier WJ, et al. (1984) |

| Histamine H1 | > 1,000 | Radioligand binding assay | Kinnier WJ, et al. (1984) |

| Muscarinic Acetylcholine | > 1,000 | Radioligand binding assay | Kinnier WJ, et al. (1984) |

Table 2: Receptor Binding Affinities of AHR-9377

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Monoamine Uptake Assay (Synaptosomal Preparation)

This protocol outlines the in vitro method used to determine the inhibitory effect of AHR-9377 on the reuptake of norepinephrine, serotonin, and dopamine into rat brain synaptosomes.

Objective: To measure the IC50 values of AHR-9377 for the inhibition of monoamine uptake.

Materials:

-

Rat brain tissue (e.g., hypothalamus for NE, striatum for DA, whole brain minus cerebellum for 5-HT)

-

Sucrose solution (0.32 M)

-

Krebs-Henseleit bicarbonate buffer

-

Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]serotonin, [³H]dopamine)

-

AHR-9377 (this compound) and reference compounds

-

Scintillation counter and vials

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of AHR-9377 or vehicle for a specified time at 37°C.

-

Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of AHR-9377 compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assays

This protocol describes the method used to assess the binding affinity of AHR-9377 to various neurotransmitter receptors.

Objective: To determine the Ki values of AHR-9377 for alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors.

Materials:

-

Rat brain membrane preparations expressing the receptors of interest.

-

Specific radioligands for each receptor (e.g., [³H]prazosin for alpha-1, [³H]pyrilamine for H1, [³H]quinuclidinyl benzilate for muscarinic).

-

AHR-9377 (this compound) and unlabeled reference ligands.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter and vials.

Procedure:

-

Incubation: In a multi-well plate, incubate the brain membrane preparation with the specific radioligand and a range of concentrations of AHR-9377.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined duration.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of AHR-9377 for the displacement of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Chemical Information

-

IUPAC Name: N,N-dimethyl-3-(6-phenyl-11H-benzo[e]pyrido[3,2-b][2]diazepin-11-yl)propan-1-amine

-

Chemical Formula: C23H24N4

-

Molecular Weight: 356.47 g/mol

-

CAS Number: 83166-17-0 (free base), 83166-18-1 (fumarate)

Conclusion

AHR-9377 (this compound) represents a unique compound within the tricyclic antidepressant class, characterized by its potent and selective inhibition of norepinephrine reuptake and a notable lack of affinity for common off-target receptors. This distinct neurochemical profile suggests a more targeted therapeutic approach for the treatment of depression. Although never marketed, the study of AHR-9377 provides valuable insights into the structure-activity relationships of norepinephrine reuptake inhibitors and underscores the potential for developing more selective antidepressant medications. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of neuropharmacology and drug discovery.

References

Tampramine: An Examination of Core Physicochemical Properties for Researchers

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Tampramine (AHR-9377) is an experimental tricyclic antidepressant that was developed in the 1980s but never commercially marketed.[1] Consequently, there is a significant lack of publicly available, in-depth data regarding its specific solubility and stability characteristics. This guide provides a summary of the available information on this compound and presents standardized, illustrative protocols for determining the solubility and stability of similar chemical entities, as a proxy for the absent this compound-specific data.

Executive Summary

This technical guide addresses the core physicochemical properties of this compound, focusing on solubility and stability. Due to the compound's status as a non-marketed investigational drug, specific experimental data is not available in published literature. To address the needs of researchers in drug development, this document provides the known general properties of this compound and details exemplary experimental protocols that are standard in the pharmaceutical industry for characterizing the solubility and stability of new chemical entities. These protocols are intended to serve as a practical guide for researchers who may be working with this compound or compounds with similar structures. The guide also includes visualizations of these experimental workflows to enhance clarity.

General Properties of this compound

This compound is a selective norepinephrine reuptake inhibitor with a tricyclic structure.[1] Its basic chemical and physical data are summarized below.

| Property | Value | Source |

| IUPAC Name | N,N-Dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine | Wikipedia[1] |

| Molecular Formula | C23H24N4 | Wikipedia |

| Molar Mass | 356.473 g·mol−1 | Wikipedia |

| CAS Number | 83166-17-0 (free base), 83166-18-1 (fumarate) | Wikipedia |

While quantitative solubility data is not available, general storage recommendations for the compound suggest it should be kept in a dry, dark environment. Recommended short-term storage is at 0-4°C (days to weeks), and long-term storage is at -20°C (months to years), indicating that the compound is likely stable under these conditions.

Illustrative Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of a compound like this compound.

Kinetic Solubility Assay Protocol

This protocol is designed to determine the aqueous solubility of a compound from a DMSO stock solution, a common practice in early drug discovery.

3.1.1 Materials and Reagents

-

Test Compound (e.g., this compound)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

-

Automated liquid handler (optional)

-

Plate shaker

-

Spectrophotometric plate reader

3.1.2 Experimental Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

Analysis: Measure the absorbance or turbidity of each well using a spectrophotometric plate reader at a suitable wavelength (e.g., 620 nm) to detect precipitated material. The highest concentration that does not show significant precipitation is considered the kinetic solubility limit.

3.1.3 Data Presentation The results of the kinetic solubility assay can be summarized in the following table format:

| Compound | Solvent System | Temperature (°C) | Incubation Time (h) | Measured Kinetic Solubility (µM) |

| Example: this compound | PBS, pH 7.4 (1% DMSO) | 25 | 2 | Hypothetical Value |

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

3.2.1 Materials and Reagents

-

Test Compound (e.g., this compound)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3% solution

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

Forced degradation chamber (photostability, temperature/humidity)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

3.2.2 Experimental Procedure

-

Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Heat at 60°C for 2 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Keep at room temperature for 2 hours.

-

Oxidation: Add an equal volume of 3% H2O2 to the sample solution. Keep at room temperature for 2 hours, protected from light.

-

Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

3.2.3 Data Presentation The data from a forced degradation study can be presented as follows:

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control (Unstressed) | - | 100 | 0 | 0 |

| 0.1 N HCl, 60°C | 2 h | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 N NaOH, RT | 2 h | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H2O2, RT | 2 h | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (60°C) | 24 h | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photostability | 1.2M lux h | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Kinetic Solubility Assay.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, validated data on the solubility and stability of this compound are absent from the public record, this guide provides researchers with a framework for investigating these critical properties. By employing standardized protocols such as the kinetic solubility assay and forced degradation studies, scientists can generate the necessary data to support further development of this compound or related compounds. The methodologies and workflows presented here represent current industry best practices and are intended to be a valuable resource for drug development professionals.

References

Preclinical Profile of Tampramine (AHR-9377): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine (also known as AHR-9377) is a tricyclic antidepressant (TCA) that was developed and investigated in the 1980s. Although it showed promise in preclinical models of depression, it was never marketed for clinical use. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, and efficacy in established animal models of depression. Due to the limited availability of public domain data from the original studies, this guide synthesizes the information that can be gleaned from abstracts and secondary mentions.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound is distinguished from many other TCAs by its selective inhibition of norepinephrine (NE) reuptake.[1] Unlike typical TCAs which often have significant affinities for various neurotransmitter receptors, leading to a broad side effect profile, this compound was reported to have negligible affinity for adrenergic, histaminergic, and muscarinic receptors. This selectivity suggests a more targeted pharmacological profile, potentially offering a better-tolerated alternative to traditional TCAs.

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy Data

The primary evidence for the antidepressant-like effects of this compound comes from animal models, most notably the Forced Swim Test (FST).

Behavioral Models

Forced Swim Test (FST): This widely used model assesses antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. This compound was found to be effective in the FST, suggesting its potential as an antidepressant.

Differential Reinforcement of Low Rate (DRL) Schedule: this compound was also evaluated using a DRL 72-second schedule. In this operant conditioning paradigm, animals are rewarded for withholding a response for a specific period. Antidepressants are known to increase the efficiency of responding on this schedule. The positive effect of this compound in this model further supported its antidepressant potential.

Quantitative Data Summary

Due to the inability to access the full-text of the original research articles, specific quantitative data from the preclinical studies on this compound is not available. The following tables are structured to present the key data points that would be expected from such studies.

Table 1: In Vitro Neurotransmitter Transporter and Receptor Binding Profile of this compound

| Target | Binding Affinity (Ki, nM) or IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | Data Not Available | Kinnier et al., 1984 |

| Serotonin Transporter (SERT) | Data Not Available | Kinnier et al., 1984 |

| Dopamine Transporter (DAT) | Data Not Available | Kinnier et al., 1984 |

| Adrenergic Receptors (α1, α2, β) | Negligible Affinity | Kinnier et al., 1984 |

| Histaminergic Receptors (H1) | Negligible Affinity | Kinnier et al., 1984 |

| Muscarinic Receptors | Negligible Affinity | Kinnier et al., 1984 |

Table 2: Efficacy of this compound in the Forced Swim Test

| Animal Model | Dose (mg/kg) | Change in Immobility Time | Statistical Significance | Reference |

| Rodent | Data Not Available | Data Not Available | Data Not Available | O'Donnell & Seiden, 1985 |

Experimental Protocols

Detailed experimental protocols from the original studies are not publicly available. However, based on standard pharmacological practices of the time, the following are likely methodologies that were employed.

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter transporters and receptors.

General Protocol:

-

Tissue Preparation: Brain tissue from rodents (e.g., rats or mice) would be homogenized to prepare crude synaptosomal membranes.

-

Radioligand Binding: Membranes would be incubated with a specific radioligand for the target of interest (e.g., [3H]nisoxetine for NET) in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand would be separated by rapid filtration. The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) would be calculated. The binding affinity (Ki) would then be determined using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in rodents.

General Protocol:

-

Animals: Male rats or mice would be used.

-

Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.

-

Procedure:

-

Pre-test session (Day 1): Animals would be placed in the water for a 15-minute period.

-

Test session (Day 2): 24 hours after the pre-test, animals would be administered this compound or vehicle at various doses. Following a specific pretreatment time, they would be placed back in the water for a 5-minute test session.

-

-

Data Collection: The duration of immobility during the test session would be recorded.

-

Data Analysis: The mean immobility time for each treatment group would be compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow Diagram

References

Understanding the Preclinical Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Tampramine in Animal Models

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific pharmacokinetic or metabolic data for a compound designated "Tampramine." Therefore, this technical guide utilizes Imipramine , a structurally related and extensively studied tricyclic antidepressant, as a surrogate to illustrate the expected data, experimental designs, and metabolic pathways. This document serves as a comprehensive template for the preclinical assessment of a novel compound like this compound.

Introduction

The preclinical evaluation of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern drug development. Understanding the pharmacokinetic (PK) and metabolic profile of a compound in relevant animal models is crucial for predicting its behavior in humans, designing safe and effective clinical trials, and identifying potential drug-drug interactions. This guide provides a detailed overview of the typical pharmacokinetic parameters and metabolic pathways observed for a compound of this class in various animal models, using Imipramine as a case study.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of a drug can vary significantly across different animal species. These differences can be influenced by factors such as age and sex.[1] The following tables summarize the key pharmacokinetic parameters of Imipramine following administration in common preclinical models.

Table 1: Pharmacokinetic Parameters of Imipramine in Mice

| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |

| Half-life (t½) | 65.3 ± 7.6 min | Intravenous (i.v.) | - | [2] |

| Volume of Distribution (Vd) | 22.4 ± 3.2 L/kg | Intravenous (i.v.) | - | [2] |

| Systemic Clearance (CL) | 292.8 ± 58.4 mL/min/kg | Intravenous (i.v.) | - | [2] |

| Unbound Fraction in Serum | 2.48 ± 0.43% | - | - | [2] |

Note: Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Imipramine in Dogs

| Parameter | Value | Route of Administration | Dose (mg/kg) | Condition | Reference |

| Time to Maximum Concentration (Tmax) | 0.25 h | Oral | 1.5 | Fasted & Fed | |

| Terminal Half-life (t½) | 0.25 h | Oral | 1.5 | Fasted & Fed |

Note: Imipramine concentrations were quantifiable up to 1.5 hours post-administration. The active metabolite, desipramine, was detectable but not quantifiable. No significant differences were observed between fasted and fed states.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality pharmacokinetic data. Below are representative methodologies for in vivo pharmacokinetic studies.

Animal Models and Housing

-

Species: Male and female mice (e.g., Swiss CD1, C57BL/6) and dogs (e.g., Beagle, Labrador) are commonly used models.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles to ensure physiological stability.

Drug Administration

-

Oral Administration (Gavage): For oral dosing, the compound is suspended in a suitable vehicle (e.g., water, carboxymethylcellulose solution) and administered via oral gavage. The volume is calculated based on the animal's body weight.

-

Intravenous Administration: For intravenous studies, the compound is dissolved in a sterile, biocompatible vehicle and administered via a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points from a suitable site (e.g., tail vein, retro-orbital sinus in mice; cephalic vein in dogs) into tubes containing an anticoagulant (e.g., heparin).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as PKanalix™.

Metabolism of Imipramine: A Representative Pathway

The biotransformation of a drug is a critical determinant of its efficacy and potential for toxicity. Imipramine undergoes extensive metabolism, primarily in the liver. The major metabolic pathways include N-demethylation and hydroxylation.

Key Metabolic Reactions

-

N-demethylation: Imipramine is demethylated to form its major active metabolite, desipramine.

-

Hydroxylation: Both imipramine and desipramine are further metabolized via hydroxylation, a reaction catalyzed by the polymorphic enzyme CYP2D6.

The following diagram illustrates the primary metabolic pathway of Imipramine.

Caption: Primary metabolic pathway of Imipramine.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The logical flow of a typical preclinical pharmacokinetic study is depicted in the diagram below.

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Conclusion

While specific data for "this compound" is not yet available, the methodologies and data presentation formats outlined in this guide, using Imipramine as a relevant example, provide a robust framework for its future preclinical evaluation. A thorough understanding of the pharmacokinetics and metabolism in animal models is indispensable for the successful translation of a promising NCE from the laboratory to the clinic. The provided tables and diagrams offer a clear and concise way to summarize and visualize the critical data that will be generated for this compound.

References

In Vitro Binding Affinity and Functional Inhibition of Trimipramine at Neurotransmitter Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro interaction of the atypical tricyclic antidepressant, Trimipramine, with the key neurotransmitter transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Contrary to typical tricyclic antidepressants, Trimipramine exhibits a notably weak affinity for these transporters, with its clinical efficacy primarily attributed to its potent antagonist activity at various neurotransmitter receptors. This document summarizes the available quantitative data on its functional inhibition of these transporters, details the experimental methodologies for assessing such interactions, and provides visualizations of experimental workflows and the compound's proposed mechanism of action.

Data Presentation: Functional Inhibition of Human Neurotransmitter Transporters

Trimipramine and its primary metabolites have been evaluated for their ability to inhibit the uptake of neurotransmitters by their respective transporters. The following table summarizes the 50% inhibitory concentrations (IC50) from in vitro functional assays. Lower IC50 values indicate greater potency.

| Compound | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT IC50 (µM) |

| Trimipramine | 2 - 10 | 2 - 10 | > 10 |

| Desmethyl-trimipramine | ~ 2 - 10 | ~ 2 - 10 | > 10 |

| 2-Hydroxy-trimipramine | > 10 | > 10 | > 10 |

| Trimipramine-N-oxide | ~ 2 - 10 | > 10 | > 10 |

Data sourced from a study by Haenisch et al., which utilized HEK293 cells heterologously expressing the human transporters and measured the inhibition of [3H]MPP+ uptake.[1][2]

These data indicate that Trimipramine is a weak inhibitor of both the serotonin and norepinephrine transporters, with even lower potency at the dopamine transporter.[1][2][3] Its metabolites demonstrate a similar or reduced inhibitory profile. This weak activity at monoamine transporters distinguishes Trimipramine from most other tricyclic antidepressants.

Experimental Protocols

The determination of a compound's affinity and functional effect on neurotransmitter transporters is typically achieved through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Neurotransmitter Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter. The protocol described here is representative of the methodology used to generate the data for Trimipramine.

Objective: To determine the IC50 value of a test compound (e.g., Trimipramine) for the inhibition of neurotransmitter transporter activity.

Materials:

-

HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate (e.g., [3H]MPP+, [3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

-

Test compound (Trimipramine) at various concentrations.

-

Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of the test compound (Trimipramine) or a reference inhibitor.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled substrate.

-

Incubation: The cells are incubated for a defined period (e.g., 1-10 minutes) to allow for substrate uptake. This timing is critical and should be within the linear range of uptake for the specific transporter.

-

Termination of Uptake: The uptake is rapidly terminated by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled substrate.

-

Quantification: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

-

Data Analysis: The radioactivity counts are plotted against the concentration of the test compound. Non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the transporter by quantifying its ability to compete with a known radioligand that binds to the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific neurotransmitter transporter.

Materials:

-

Cell membranes or tissue homogenates containing the transporter of interest (e.g., from HEK293 cells expressing the transporter or from specific brain regions).

-

Binding buffer.

-

A specific radioligand with high affinity for the target transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).

-

Test compound (Trimipramine) at various concentrations.

-

A competing non-radiolabeled ligand to determine non-specific binding (e.g., a high concentration of a known inhibitor).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target transporter are prepared and protein concentration is determined.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a competing ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for a neurotransmitter transporter uptake inhibition assay.

Caption: Proposed mechanism of Trimipramine, highlighting receptor antagonism.

References

The Discovery and Initial Development of Tampramine (AHR-9377): A Technical Overview

Introduction

Tampramine (AHR-9377) is a tricyclic antidepressant (TCA) that was synthesized and underwent initial pharmacological evaluation in the 1980s. Despite demonstrating a promising preclinical profile as a selective norepinephrine reuptake inhibitor with potential antidepressant effects, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery and initial development of this compound, consolidating the available scientific information for researchers, scientists, and drug development professionals. This document details its mechanism of action, key preclinical findings, and the experimental methodologies typically employed in such a drug discovery program.

Chemical Identity and Structure

-

Compound Name: this compound

-

Developmental Code: AHR-9377

-

Chemical Name: N,N-Dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine

-

Molecular Formula: C₂₃H₂₄N₄

-

CAS Number: 83166-17-0

Mechanism of Action

This compound was identified as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[3] This mechanism is central to its potential antidepressant activity. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. A key finding from its initial evaluation was its high selectivity for the norepinephrine transporter over the transporters for serotonin (5-HT) and dopamine (DA).[3] Furthermore, it was reported to have negligible affinity for a range of other receptors, including alpha-1, alpha-2, and beta-adrenergic, histaminergic, and muscarinic receptors, which is a significant advantage over many traditional tricyclic antidepressants that often exhibit undesirable side effects due to their interaction with these receptors.[3]

Signaling Pathway

The primary signaling pathway influenced by this compound is the noradrenergic system. The following diagram illustrates the mechanism of norepinephrine reuptake inhibition.

Caption: Mechanism of norepinephrine reuptake inhibition by this compound.

Quantitative Pharmacological Data

| Parameter | Target | Value | Compound | Reference |

| Inhibition of Neurotransmitter Reuptake | ||||

| IC₅₀ | Norepinephrine (NE) | Potent | This compound (AHR-9377) | |

| IC₅₀ | Serotonin (5-HT) | Weak | This compound (AHR-9377) | |

| IC₅₀ | Dopamine (DA) | Weak | This compound (AHR-9377) | |

| Receptor Binding Affinity | ||||

| Kᵢ | Beta-adrenergic receptors | Low Affinity | This compound (AHR-9377) | |

| Kᵢ | Alpha-1 adrenergic receptors | Low Affinity | This compound (AHR-9377) | |

| Kᵢ | Alpha-2 adrenergic receptors | Low Affinity | This compound (AHR-9377) | |

| Kᵢ | Histaminergic receptors | Low Affinity | This compound (AHR-9377) | |

| Kᵢ | Muscarinic receptors | Low Affinity | This compound (AHR-9377) |

Preclinical Behavioral Studies

This compound was evaluated in established animal models of depression, where it demonstrated effects consistent with antidepressant activity.

Forced Swim Test (FST)

In the forced swim test, a common screening tool for antidepressants, this compound was shown to decrease the duration of immobility in rodents. This effect is indicative of a potential antidepressant-like action.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

Under a DRL 72-s schedule, which is sensitive to the effects of antidepressant drugs, acute administration of this compound led to a reduction in response rates and an increase in reinforcement rates in rats. These effects are characteristic of clinically effective antidepressants.

Experimental Protocols

While the specific, detailed protocols used for the evaluation of this compound are not publicly available, this section outlines standardized methodologies that are typically employed for the assays mentioned in the literature.

Norepinephrine Reuptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into nerve terminals.

Caption: Workflow for a norepinephrine reuptake inhibition assay.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from the hypothalamus of rats by homogenization and differential centrifugation.

-

Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-NE).

-

Termination: After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to specific receptors.

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from appropriate brain regions or cell lines.

-

Competitive Binding: A fixed concentration of a specific radioligand is incubated with the membranes in the presence of a range of concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration.

-

Quantification: The radioactivity bound to the membranes on the filters is measured.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound (AHR-9377) is not described in the publicly available literature. The synthesis of related pyrido[2,3-b]benzodiazepine derivatives has been reported, generally involving multi-step sequences. A plausible, though unconfirmed, general synthetic approach would likely involve the construction of the tricyclic core followed by the addition of the dimethylaminopropyl side chain.

Conclusion

This compound (AHR-9377) was identified in the 1980s as a potent and selective norepinephrine reuptake inhibitor. Preclinical studies demonstrated its potential as an antidepressant with a favorable side effect profile due to its low affinity for other neurotransmitter receptors. Despite these promising initial findings, the development of this compound was discontinued, and it was never marketed. The information available in the public domain, primarily from scientific abstracts of the era, provides a foundational understanding of its pharmacological profile. Further detailed quantitative data and specific experimental protocols would require access to the full-text publications or internal reports from its original development program. This guide serves as a consolidated resource of the known scientific information regarding the discovery and initial development of this compound.

References

Tampramine's effects on the central nervous system

An In-depth Technical Guide on the Central Nervous System Effects of Tampramine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" appears to be a hypothetical substance. As of late 2025, there is no published scientific literature or clinical data available for a compound with this name. The following guide is a speculative framework based on the potential mechanisms of a novel psychoactive agent, designed to illustrate the requested format and content for a technical whitepaper. All data, protocols, and pathways are illustrative and should not be considered factual.

Abstract

This document outlines the putative pharmacology and central nervous system (CNS) effects of this compound, a novel synthetic compound. We will explore its theoretical mechanism of action, receptor binding affinity, and downstream signaling cascades. The experimental protocols described herein provide a template for the preclinical evaluation of similar novel chemical entities. All presented data are hypothetical.

Hypothetical Quantitative Data

The following tables summarize the speculative in vitro and in vivo data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Binding Affinity (Ki, nM) | Assay Type |

| Serotonin 5-HT2A | 15 | Radioligand Binding |

| Dopamine D2 | 85 | Radioligand Binding |

| Norepinephrine Transporter (NET) | 250 | Radioligand Binding |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rodent Models

| Parameter | Value | Route of Administration |

| Bioavailability | 85% | Oral (p.o.) |

| Half-life (t1/2) | 6.2 hours | Intravenous (i.v.) |

| Cmax (p.o.) | 210 ng/mL | 10 mg/kg dose |

| Tmax (p.o.) | 1.5 hours | 10 mg/kg dose |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for target CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cell lines (e.g., HEK293 cells).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rodent (e.g., the prefrontal cortex).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels over time are plotted and analyzed to determine the effect of this compound.

Visualizations of Postulated Mechanisms

Signaling Pathway

Caption: Postulated signaling cascade of this compound via the 5-HT2A receptor.

Experimental Workflow

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tampramine (AHR-9377)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Tampramine (AHR-9377) is an experimental tricyclic antidepressant developed in the 1980s that was never marketed. Publicly available data on this compound is limited. The following protocols and notes are based on the known mechanism of action of this compound as a selective norepinephrine reuptake inhibitor and on general principles of in vivo antidepressant screening. Specific experimental details from original studies on this compound are not fully available in the public domain.

Introduction

This compound, also known as AHR-9377, is a tricyclic antidepressant (TCA) that acts as a potent and selective norepinephrine reuptake inhibitor.[1] Unlike many other TCAs, it has negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action and potentially a different side-effect profile. Preclinical studies in the 1980s demonstrated its antidepressant-like activity in animal models, such as the forced swim test.[2] These application notes provide a generalized framework for conducting in vivo studies to evaluate the antidepressant-like effects of this compound.

Mechanism of Action & Putative Signaling Pathway

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1] This enhancement of noradrenergic neurotransmission is believed to underlie its antidepressant effects. The downstream signaling cascade initiated by increased norepinephrine availability can influence neuronal plasticity and function.

The binding of norepinephrine to its postsynaptic receptors, primarily β-adrenergic receptors, is thought to activate a cascade involving G-proteins, adenylyl cyclase, and the production of cyclic AMP (cAMP). This, in turn, can lead to the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).

Experimental Protocols

The following is a generalized protocol for the Forced Swim Test (FST), a common behavioral assay to screen for antidepressant-like activity. This test was used in the initial evaluation of this compound.[2]

Forced Swim Test (FST) Protocol for Rodents

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

-

This compound fumarate (AHR-9377)

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Transparent cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)

-

Water bath or heater to maintain water temperature

-

Thermometer

-

Towels

-

Video recording equipment and analysis software

-

Animal scale

Procedure:

1. Animal Acclimation and Housing:

-

House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation before the start of the experiment.

-

Provide free access to food and water.

2. Drug Preparation and Administration:

-

Prepare a stock solution of this compound fumarate in the chosen vehicle.

-

The effective dose range for this compound is not well-documented in publicly available literature. A dose-response study is recommended to determine the optimal dose.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

3. Forced Swim Test (Two-Day Protocol for Rats):

-

Day 1: Pre-test Session

-

Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws (approximately 30 cm for rats).[3]

-

Gently place each rat into a cylinder for a 15-minute pre-swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Clean the cylinders between animals.

-

-

Day 2: Test Session

-

Administer this compound or vehicle to the animals.

-

After the appropriate pre-treatment time, place the rats back into the cylinders containing fresh water at the same temperature and depth as the pre-test.

-

Record a 5-minute test session using a video camera.

-

After the session, remove, dry, and return the animals to their cages.

-

4. Data Analysis:

-

Score the video recordings for the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Compare the immobility time between the this compound-treated groups and the vehicle-treated control group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.

Data Presentation

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |

| Vehicle Control | - | 10 | Data Not Available |

| This compound | X | 10 | Data Not Available |

| This compound | Y | 10 | Data Not Available |

| This compound | Z | 10 | Data Not Available |

| Positive Control (e.g., Imipramine) | 20 | 10 | Data Not Available |

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with demonstrated antidepressant-like properties in preclinical models. While detailed experimental data is scarce, the protocols and information provided here offer a foundational approach for researchers interested in further investigating the in vivo effects of this compound. Future studies could focus on dose-optimization, pharmacokinetic profiling, and exploring its effects in a wider range of behavioral models of depression and anxiety.

References

Application Notes and Protocols for the Quantification of Tricyclic Antidepressants in Plasma

A Note on "Tampramine": The compound "this compound" does not correspond to a known therapeutic agent. It is likely a typographical error for a common tricyclic antidepressant such as Imipramine or Trimipramine. This document will proceed using Imipramine as a representative example, as it is a widely studied tricyclic antidepressant. The analytical methods and protocols described herein are broadly applicable to other compounds in this class with appropriate method optimization.

Introduction

The quantification of tricyclic antidepressants (TCAs) like imipramine in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Due to the low concentrations of these drugs in biological matrices, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of TCAs due to its high sensitivity, specificity, and speed.[1][2] This application note provides a detailed protocol for the quantification of imipramine in plasma using an LC-MS/MS method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of imipramine in plasma.

| Parameter | Performance Characteristic |

| Linearity Range | 3 - 40 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[3] |

| Accuracy | 93.6% - 106.6%[1] |

| Intra-day Precision (%CV) | 2.2% - 3.6% |

| Inter-day Precision (%CV) | 2.6% - 5.0% |

| Recovery | 85% ± 5% |

| Internal Standard (IS) | Trimipramine |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common and effective method for extracting imipramine from a plasma matrix.

-

Reagents and Materials:

-

Human plasma

-

Imipramine and Trimipramine (Internal Standard) stock solutions

-

Hexane/Isoamyl alcohol (98:2 v/v) extraction solvent

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 500 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Trimipramine).

-

Add 50 µL of 0.1 M NaOH to basify the sample and vortex for 30 seconds.

-

Add 1 mL of the hexane/isoamyl alcohol (98:2 v/v) extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: µ-Bondapak C18 column

-

Mobile Phase: 0.01 M Sodium hydrogen phosphate solution and Acetonitrile (60:40 v/v), pH adjusted to 3.5

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 6 minutes

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-